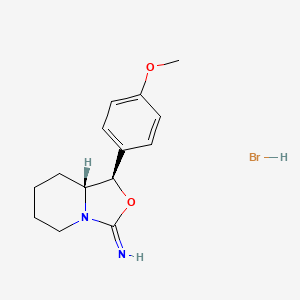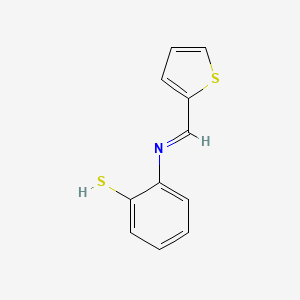
Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNO
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions (temperature, solvent, catalysts) is crucial for yield and purity.
Chemical Reactions Analysis
Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate participates in various reactions:
Oxidation: It can undergo oxidation at the carbonyl groups.
Reduction: Reduction of the carbonyl groups to alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions at the ester groups.
Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).
Major Products: this compound derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties (e.g., drug delivery, metal complexes).
Industry: Applications in materials science (e.g., luminescent materials).
Mechanism of Action
Targets: Interacts with metal ions (e.g., copper, iron) due to its chelating properties.
Pathways: Influences redox processes, DNA binding, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds: Compare with other phenanthroline derivatives (e.g., 1,10-phenanthroline, bathophenanthroline).
Uniqueness: Highlight its specific substituents and potential advantages over related compounds.
Properties
CAS No. |
130292-74-9 |
|---|---|
Molecular Formula |
C21H22N2O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
dimethyl 4,10-dioxo-6-pentan-2-yl-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-5-6-10(2)11-7-12-15(24)8-13(20(26)28-3)23-19(12)17-16(25)9-14(21(27)29-4)22-18(11)17/h7-10H,5-6H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
MVUNPZYBLKWFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C2C(=C3C(=C1)C(=O)C=C(N3)C(=O)OC)C(=O)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)










